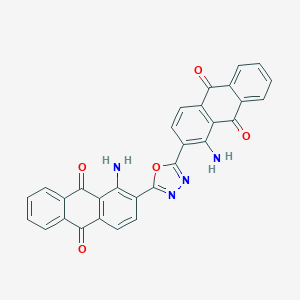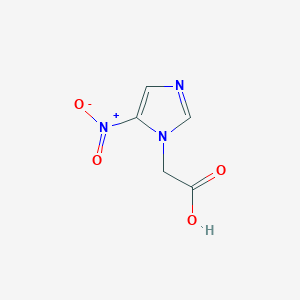
(5-Nitro-1H-imidazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Nitro-1H-imidazol-1-yl)acetic acid, commonly known as niacinamide, is a chemical compound with the molecular formula C6H6N4O3. It is a derivative of imidazole and is an important intermediate in the synthesis of many organic compounds. Niacinamide has been extensively studied for its various biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of niacinamide is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the sirtuin pathway and the nuclear factor-kappaB (NF-kB) pathway. Niacinamide has also been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical And Physiological Effects
Niacinamide has a variety of biochemical and physiological effects. It has been shown to increase the production of ceramides, which are important components of the skin barrier. Niacinamide has also been shown to reduce the production of sebum, which can help to improve acne. In addition, niacinamide has been shown to reduce the production of melanin, which can help to reduce hyperpigmentation.
Advantages And Limitations For Lab Experiments
Niacinamide has several advantages for lab experiments. It is readily available and relatively inexpensive. Niacinamide is also stable under a wide range of conditions and can be easily incorporated into various experimental protocols. However, niacinamide has some limitations for lab experiments. It can be difficult to solubilize in aqueous solutions and may require the use of organic solvents. In addition, niacinamide can interact with other compounds in complex ways, which can complicate experimental results.
Future Directions
There are many potential future directions for research on niacinamide. One area of interest is the development of novel niacinamide derivatives with improved properties. Another area of interest is the development of new methods for the synthesis of niacinamide. In addition, there is ongoing research on the potential use of niacinamide in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of niacinamide and to identify its full range of potential applications.
Conclusion:
In conclusion, niacinamide is a chemical compound with a wide range of potential applications in scientific research. It has been extensively studied for its various biochemical and physiological effects and has been found to have antioxidant, anti-inflammatory, and anti-tumor properties. Niacinamide has also been shown to improve skin barrier function and reduce hyperpigmentation. While niacinamide has some limitations for lab experiments, it remains a valuable tool for researchers in a variety of fields. Ongoing research on niacinamide is likely to uncover new applications and further our understanding of its mechanism of action.
Synthesis Methods
Niacinamide can be synthesized by the reaction of 5-nitroimidazole with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an imidazolylacetic acid intermediate, which is then reduced to niacinamide.
Scientific Research Applications
Niacinamide has been extensively studied for its various biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-tumor properties. Niacinamide has also been shown to improve skin barrier function and reduce hyperpigmentation. In addition, niacinamide has been studied for its potential use in the treatment of a variety of diseases, including diabetes, arthritis, and Alzheimer's disease.
properties
CAS RN |
14766-55-3 |
|---|---|
Product Name |
(5-Nitro-1H-imidazol-1-yl)acetic acid |
Molecular Formula |
C5H5N3O4 |
Molecular Weight |
171.11 g/mol |
IUPAC Name |
2-(5-nitroimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C5H5N3O4/c9-5(10)2-7-3-6-1-4(7)8(11)12/h1,3H,2H2,(H,9,10) |
InChI Key |
ZWUJTBSXSRTFCC-UHFFFAOYSA-N |
SMILES |
C1=C(N(C=N1)CC(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=C(N(C=N1)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



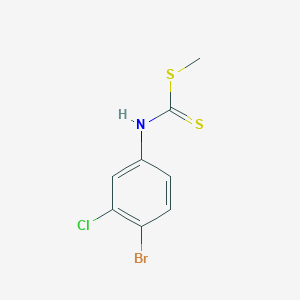
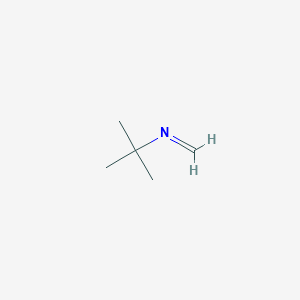
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)
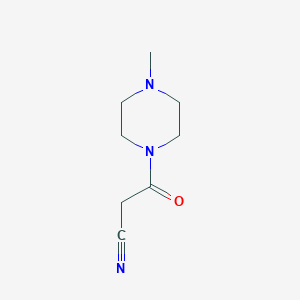
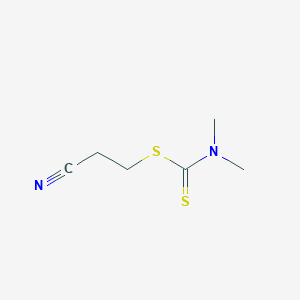
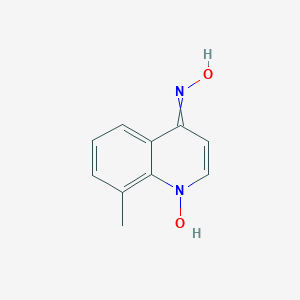

![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B83428.png)

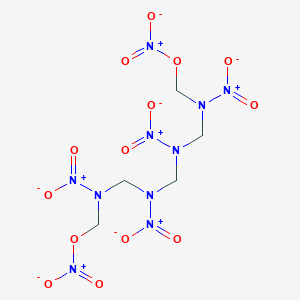
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)
